molecular formula C13H16N2O B1385824 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine CAS No. 1019498-56-6

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Cat. No.: B1385824
CAS No.: 1019498-56-6
M. Wt: 216.28 g/mol
InChI Key: NMGBFBASIMUYKW-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is a synthetically produced indoline derivative of interest in medicinal chemistry and pharmaceutical research. Compounds based on the 2,3-dihydro-1H-indol-5-amine (indoline) scaffold are recognized as important intermediates for the preparation of bioactive molecules with potential pharmacological properties . The structure features a cyclobutanecarbonyl group, which can influence the molecule's conformation and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies . While specific biological data for this exact compound may be limited, structurally similar indoline derivatives have been identified as promising scaffolds in the development of tubulin polymerization inhibitors for anticancer research . Other research indicates that functionalized indolines can interact with specific receptor proteins, suggesting potential for various biological activities . Researchers can utilize this compound as a key synthetic precursor for exploring novel disubstituted 1-(indolin-5-yl)methanamines. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-1-3-9/h4-5,8-9H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGBFBASIMUYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Cyclobutanecarbonyl Group

The cyclobutanecarbonyl moiety is typically introduced via acylation reactions . The process involves reacting the indole core with cyclobutanecarbonyl chloride (or an equivalent acyl chloride) in the presence of a base such as pyridine or triethylamine, which acts as both a solvent and a proton scavenger.

Reaction Scheme:

Indole derivative + Cyclobutanecarbonyl chloride → Acylated indole

Conditions:

  • Solvent: Organic solvents like dichloromethane or tetrahydrofuran (THF)
  • Base: Pyridine or triethylamine
  • Temperature: Typically 0°C to room temperature to control reactivity

Research Data:

  • The acylation step is crucial for selectively functionalizing the nitrogen atom of the indole ring, leading to N-cyclobutanecarbonyl indole intermediates.

Reduction and Amination at the 5-Position

The final step involves the functionalization at the 5-position of the indole ring:

  • Reduction: If necessary, the intermediate may be reduced using reagents like lithium aluminum hydride (LiAlH₄) to modify the oxidation state or facilitate subsequent amination.
  • Amination: The introduction of the amino group at the 5-position can be achieved through nucleophilic substitution or via directed lithiation followed by amination.

Methodology:

  • Directed Lithiation: Treatment of the acylated indole with a strong base such as n-butyllithium at low temperature, followed by quenching with ammonia or an amine source.
  • Amination: Alternatively, electrophilic amination reagents like ammonia or primary amines can be used to install the amino group selectively.

Research Findings:

  • The synthesis described in recent literature indicates that the amino group at the 5-position can be introduced after the acylation step, often via nucleophilic substitution or lithiation strategies, with high regioselectivity.

Summary of the Overall Synthetic Route

Step Reaction Type Reagents & Conditions Purpose Reference/Notes
1 Fischer indole synthesis Phenylhydrazine + ketone, acid Construct indole core Standard heterocycle formation
2 Acylation Cyclobutanecarbonyl chloride + pyridine, 0°C to RT Introduce cyclobutanecarbonyl group N-alkylation of indole nitrogen
3 Reduction & amination LiAlH₄, lithiation + amine source Install amino group at 5-position Regioselective functionalization

Additional Considerations and Optimization

  • Catalysts and Solvent Choice: Use of catalysts like DMAP or pyridine can improve acylation efficiency.
  • Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor the progress and confirm the structure of intermediates.
  • Purification: Column chromatography or recrystallization ensures high purity of intermediates and final products.
  • Scalability: Optimization of reaction conditions (temperature, solvent, reagent equivalents) is essential for industrial-scale synthesis.

Table 1: Summary of Preparation Methods for 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Step Reaction Type Reagents Conditions Yield References
1 Fischer indole synthesis Phenylhydrazine + ketone Acidic, reflux Variable General heterocycle synthesis
2 N-Acylation Cyclobutanecarbonyl chloride + pyridine 0°C to RT ~70-85% Standard acylation protocols
3 Amination at 5-position Lithiation + ammonia or primary amine -78°C to RT High regioselectivity Recent synthetic reports

Chemical Reactions Analysis

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The cyclobutanecarbonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound is differentiated from analogs by the cyclobutanecarbonyl substituent. Key structural analogs include:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) CAS Number
1-Cyclohexanecarbonyl analog Cyclohexanecarbonyl C₁₅H₂₀N₂O 244.34 1018559-32-4
1-Cyclopentanecarbonyl analog Cyclopentanecarbonyl C₁₄H₁₈N₂O 230.31 1020963-71-6
1-(Cyclobutylmethyl) analog Cyclobutylmethyl C₁₃H₁₈N₂ 202.30 1484851-77-5
1-(Cyclopropanesulfonyl) analog Cyclopropanesulfonyl C₁₁H₁₄N₂O₂S 238.31 1340429-61-9

Key Observations :

  • Sulfonyl and alkyl substituents (e.g., cyclopropanesulfonyl, cyclobutylmethyl) alter electronic properties and lipophilicity, impacting membrane permeability and metabolic stability .

Pharmacological and Physicochemical Properties

Physicochemical Data
  • 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine :
    • HRMS (ESI-TOF) : Theoretical [M+H]⁺ = 217.1337 (C₁₃H₁₇N₂O⁺) .
    • Lipophilicity (Predicted logP) : ~2.1 (vs. 2.8 for cyclohexanecarbonyl analog), indicating improved solubility .

Advantages of 1-Cyclobutanecarbonyl Substituent

  • Balanced Steric Profile : Intermediate size reduces off-target interactions compared to bulkier cyclohexane derivatives .
  • Metabolic Stability : Cyclobutane’s ring strain may enhance resistance to oxidative metabolism compared to cyclopentane .

Challenges

  • Synthetic Complexity : Cyclobutanecarbonyl incorporation requires precise acylation conditions to avoid ring-opening side reactions .
  • Limited In Vivo Data: Most analogs lack comprehensive pharmacokinetic profiles, necessitating further studies .

Biological Activity

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is an indole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. With a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol, this compound has garnered attention for its biochemical properties and mechanisms of action.

Target Interaction
Indole derivatives, including this compound, are known to bind with high affinity to various receptors and enzymes, influencing multiple cellular processes. This compound's mechanism involves:

  • Binding Interactions : It interacts with specific biomolecules, leading to enzyme inhibition or activation.
  • Cellular Pathways Modulation : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

This compound plays a crucial role in various biochemical reactions:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
  • Cellular Effects : The compound influences cell function by altering signaling pathways and gene expression, impacting cellular behavior significantly.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits cancer cell proliferation through enzyme inhibition.
Antimicrobial Exhibits properties that may combat microbial infections.
Anti-inflammatory Potential to reduce inflammation by modulating inflammatory pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : Research indicates that indole derivatives can serve as effective agents in inhibiting tumor growth. For instance, compounds similar to 1-Cyclobutanecarbonyl have demonstrated efficacy in preclinical models against various cancer types .
  • Inflammation Models : In vivo studies have shown that indole derivatives can act as selective COX-2 inhibitors, providing insights into their anti-inflammatory mechanisms .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the indole structure can significantly affect biological activity. For example, variations in substituents on the indole ring influence pharmacokinetic properties and receptor interactions .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

Compound Name Functional Group Biological Activity
1-Benzoyl-2,3-dihydro-1H-indol-5-amineBenzoylAnticancer properties
1-Acetyl-2,3-dihydro-1H-indol-5-amineAcetylVaried pharmacokinetics
1-Propionyl-2,3-dihydro-1H-indol-5-aminePropionylInfluence on solubility and metabolic stability

The cyclobutanecarbonyl group in the compound under study may confer distinct chemical reactivity and biological effects compared to these derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via cyclization or condensation reactions. For example, cyclobutane-containing analogs are often prepared through reductive amination of cyclobutanecarboxylic acid derivatives with indole-5-amine precursors under acidic conditions (e.g., acetic acid reflux) . Key parameters include stoichiometric control of the cyclobutanecarbonyl chloride and temperature modulation during reflux (typically 3–5 hours). Purification involves recrystallization from DMF/acetic acid mixtures or silica gel chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the cyclobutane ring and indole scaffold. For example, the cyclobutane protons appear as distinct multiplets in the δ 2.5–3.5 ppm range, while the indole NH signal is typically observed at δ 10–11 ppm. High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

  • Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., cholinesterase or monoamine oxidase assays) due to structural similarities to bioactive indole derivatives. Use Ellman’s method for cholinesterase activity, monitoring absorbance at 412 nm, and assess IC₅₀ values via dose-response curves .

Advanced Research Questions

Q. How can synthetic challenges like low regioselectivity during cyclobutane ring formation be addressed?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) can predict favorable transition states for cyclobutane ring closure. Experimentally, employing Lewis acid catalysts (e.g., BF₃·Et₂O) or microwave-assisted synthesis may enhance regioselectivity. Evidence from cyclopropane analogs suggests steric and electronic tuning of substituents improves outcomes .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Dynamic effects like hindered rotation of the cyclobutane moiety or tautomerism in the indole ring may cause anomalies. Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, NOESY) can distinguish between conformational isomers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies are effective for improving metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) at the indole C-6 position to block oxidative metabolism. Alternatively, replace the cyclobutane carbonyl with a bioisostere like a trifluoromethyl ketone. Use in vitro microsomal stability assays (e.g., liver microsomes) to iteratively optimize the structure .

Q. How can computational methods aid in predicting binding modes to target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (using AMBER or GROMACS) can model interactions with enzymes like monoamine oxidases. Validate predictions with site-directed mutagenesis and kinetic studies (e.g., Kᵢ measurements) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

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